molecular formula C11H14ClN3O3 B1394292 ({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride CAS No. 1245568-63-1

({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride

Cat. No. B1394292
M. Wt: 271.7 g/mol
InChI Key: WMVYYDUXQCYSMG-UHFFFAOYSA-N
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Description

This compound, also known as “({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride”, is a chemical with the molecular formula C11H14ClN3O3 . It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring attached to a methoxyphenyl group and an amine group . The presence of the oxadiazole ring and the methoxyphenyl group could contribute to the compound’s reactivity and potential biological activity .

Scientific Research Applications

  • Synthesis and Antimicrobial Activities : This compound has been synthesized and tested for its antimicrobial activities. Some derivatives of this compound have shown good or moderate activities against test microorganisms, demonstrating its potential in antimicrobial applications (Bektaş et al., 2007).

  • Anticancer Evaluation : The compound has been used in the synthesis of new derivatives for anticancer evaluation. These compounds have demonstrated good to moderate activity against various human cancer cell lines, including breast, lung, and prostate cancer cells (Yakantham et al., 2019).

  • Antiproliferative and Antimicrobial Properties : A series of oxadiazole analogues, including those with the ({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine structure, have shown significant antiproliferative activity against various cancer cell lines and antimicrobial properties (Ahsan & Shastri, 2015).

  • Chemical Reactions and Synthesis : Research has also focused on the reactions and synthesis of this compound, exploring its potential in creating new chemical structures and applications in organic synthesis (Jäger et al., 2002).

  • Photochemical Applications : The compound has been studied for its photochemical properties, particularly in molecular rearrangements and the formation of new compounds through photolytic processes (Buscemi et al., 1996).

  • Nematocidal Activity : Some derivatives of this compound have been synthesized and evaluated for their nematocidal activities, showing promising results against specific nematodes, which could have agricultural applications (Liu et al., 2022).

  • Application in Energetic Materials : This compound has been utilized in the synthesis of insensitive energetic materials, highlighting its potential in materials science, particularly in the development of less sensitive explosive compounds (Yu et al., 2017).

Future Directions

The future research directions for this compound could involve further investigation into its synthesis, reactivity, and potential biological activity. Given the interest in 1,2,4-oxadiazoles as potential therapeutic agents , this compound could be of interest in drug discovery research.

properties

IUPAC Name

[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3.ClH/c1-15-8-2-4-9(5-3-8)16-7-10-13-11(6-12)17-14-10;/h2-5H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVYYDUXQCYSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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